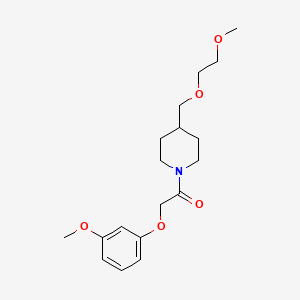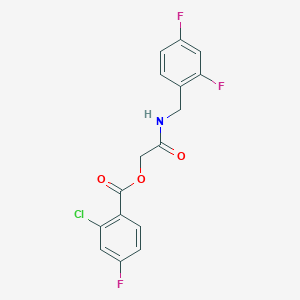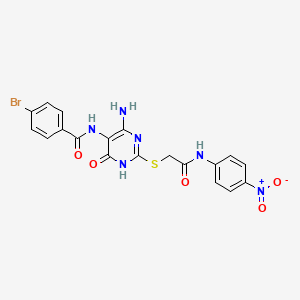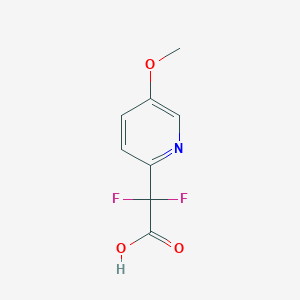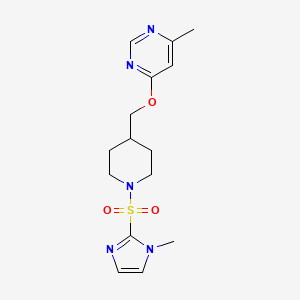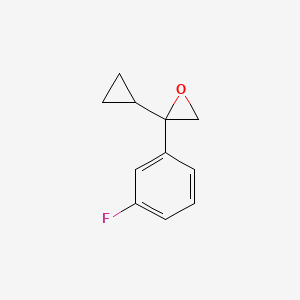
2-Cyclopropyl-2-(3-fluorophenyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-2-(3-fluorophenyl)oxirane is a chemical compound belonging to the class of oxiranes, also known as epoxides. This compound features a three-membered ring structure with an oxygen atom, a cyclopropyl group, and a fluorophenyl group attached to the carbon atoms of the ring. Due to its unique structure, it exhibits interesting chemical properties and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-2-(3-fluorophenyl)oxirane typically involves the reaction of cyclopropylmethyl halides with 3-fluorophenyl magnesium bromide (Grignard reagent) followed by epoxidation. The reaction conditions require anhydrous solvents, inert atmosphere, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the compound can be produced through a more efficient and cost-effective process involving catalytic epoxidation of the corresponding olefin precursor. This method allows for large-scale production with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclopropyl-2-(3-fluorophenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by nucleophiles, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield cyclopropanols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and organic peroxides, often in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like water, alcohols, or amines are used, often with acidic or basic conditions to facilitate the reaction.
Major Products Formed:
Diols: Resulting from the nucleophilic opening of the epoxide ring.
Cyclopropanols: Formed through the reduction of the epoxide ring.
Functionalized Derivatives: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-2-(3-fluorophenyl)oxirane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-Cyclopropyl-2-(3-fluorophenyl)oxirane exerts its effects involves its interaction with molecular targets and pathways. The epoxide ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This reactivity can disrupt cellular processes and pathways, resulting in biological effects.
Comparación Con Compuestos Similares
2-Cyclopropyl-2-(4-fluorophenyl)oxirane: Similar structure with a different position of the fluorine atom on the phenyl ring.
2-Cyclopropyl-2-(2-fluorophenyl)oxirane: Another positional isomer with the fluorine atom on a different carbon of the phenyl ring.
Uniqueness: 2-Cyclopropyl-2-(3-fluorophenyl)oxirane is unique due to its specific arrangement of substituents, which influences its reactivity and biological activity. The presence of the fluorine atom at the meta position on the phenyl ring provides distinct chemical and physical properties compared to its isomers.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
2-cyclopropyl-2-(3-fluorophenyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-10-3-1-2-9(6-10)11(7-13-11)8-4-5-8/h1-3,6,8H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADGNCYVBVLYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CO2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

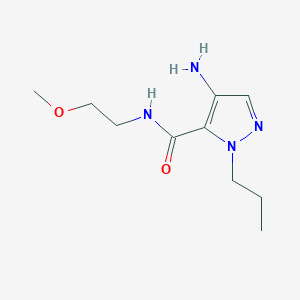
![Methyl 4-{4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-amido}benzoate](/img/structure/B2728359.png)
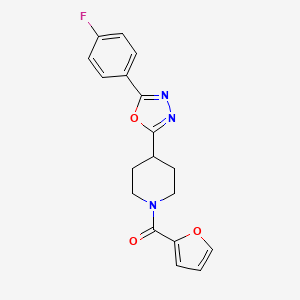
![Ethyl 5-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2728362.png)
![3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2728363.png)
![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2728365.png)
![N-[(furan-2-yl)methyl]-4-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2728367.png)
![METHYL 4-({[2-(AZEPANE-1-CARBONYL)PHENYL]CARBAMOTHIOYL}AMINO)-4-OXOBUTANOATE](/img/structure/B2728368.png)
